Sodium 2,5-dichloro-3,6-dimethylbenzene-1-sulfinate Sodium 2,5-dichloro-3,6-dimethylbenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730492
InChI: InChI=1S/C8H8Cl2O2S.Na/c1-4-3-6(9)5(2)8(7(4)10)13(11)12;/h3H,1-2H3,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H7Cl2NaO2S
Molecular Weight: 261.10 g/mol

Sodium 2,5-dichloro-3,6-dimethylbenzene-1-sulfinate

CAS No.:

Cat. No.: VC17730492

Molecular Formula: C8H7Cl2NaO2S

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,5-dichloro-3,6-dimethylbenzene-1-sulfinate -

Specification

Molecular Formula C8H7Cl2NaO2S
Molecular Weight 261.10 g/mol
IUPAC Name sodium;2,5-dichloro-3,6-dimethylbenzenesulfinate
Standard InChI InChI=1S/C8H8Cl2O2S.Na/c1-4-3-6(9)5(2)8(7(4)10)13(11)12;/h3H,1-2H3,(H,11,12);/q;+1/p-1
Standard InChI Key QHFLDOGTAZUCNR-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C(=C1Cl)S(=O)[O-])C)Cl.[Na+]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring substituted with two chlorine atoms at positions 2 and 5, two methyl groups at positions 3 and 6, and a sulfinate group (SO2Na+-\text{SO}_2^-\text{Na}^+) at position 1. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, sodium;2,5-dichloro-3,6-dimethylbenzenesulfinate, precisely denotes this substitution pattern.

Key structural identifiers include:

  • SMILES: CC1=CC(=C(C(=C1Cl)S(=O)[O-])C)Cl.[Na+]\text{CC1=CC(=C(C(=C1Cl)S(=O)[O-])C)Cl.[Na+]}

  • InChIKey: QHFLDOGTAZUCNR-UHFFFAOYSA-M\text{QHFLDOGTAZUCNR-UHFFFAOYSA-M}

The methyl groups enhance hydrophobicity, while the sulfinate group provides water solubility, making the compound amphiphilic.

Physicochemical Properties

PropertyValueSource
Molecular Weight261.10 g/mol
Purity≥95%
SolubilityWater-soluble
Storage ConditionsMoisture-sensitive, inert gas

The compound’s solubility in polar solvents like water and dimethylformamide (DMF) facilitates its use in solution-phase reactions .

Synthesis Methods

General Sulfinate Synthesis Pathways

Sulfinates are typically synthesized via two routes:

Specific Considerations for Sodium 2,5-Dichloro-3,6-dimethylbenzene-1-sulfinate

While explicit synthesis details for this compound are scarce, analogous brominated aryl sulfinates have been prepared via electrophilic substitution. For instance, bromination of dimethylbenzene derivatives using Br2\text{Br}_2 in chloroform, followed by sulfonation and neutralization with sodium hydroxide, could be adapted . Key steps include:

  • Alkylation: Introducing methyl groups via Friedel-Crafts alkylation.

  • Halogenation: Chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Sulfonation: Reaction with sulfonating agents like chlorosulfonic acid .

Applications in Organic Synthesis

Intermediate for Sulfonamide and Thiosulfonate Formation

Sulfinates serve as precursors to sulfonamides (used in pharmaceuticals) and thiosulfonates (valuable in materials science). For example:

RSO2Na++R’NH2RSO2NHR’+NaOH\text{RSO}_2^-\text{Na}^+ + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{NaOH}

The dichloro and dimethyl substituents in this compound may enhance electrophilicity, accelerating nucleophilic substitutions.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, leverage sulfinates as coupling partners. The electron-withdrawing chlorine atoms activate the benzene ring toward metal insertion, facilitating bond formation .

ParameterDetailSource
Signal WordWarning
Precautionary StatementsP261, P264, P271
StorageInert atmosphere, moisture-free

Comparison with Related Sulfonates

Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate (CAS: 54970-72-8)

ParameterSodium 2,5-Dichloro-3,6-dimethylbenzene-1-sulfinateSodium 3,5-Dichloro-2-hydroxybenzenesulfonate
Substituents2,5-Cl; 3,6-CH3; 1-SO2Na3,5-Cl; 2-OH; 1-SO3Na
SolubilityWater-solubleWater-soluble
ApplicationsOrganic synthesisSurfactants, antimicrobials

The hydroxyl group in the latter compound enables hydrogen bonding, broadening its utility in aqueous systems .

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